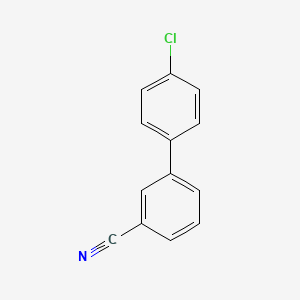

3-(4-Chlorophenyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYWRRITUDDJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362637 | |

| Record name | 3-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89346-59-8 | |

| Record name | 4′-Chloro[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89346-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 4 Chlorophenyl Benzonitrile Analogues

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For 3-(4-chlorophenyl)benzonitrile, the spectrum is characterized by vibrations of the nitrile group, the two aromatic rings, and the carbon-chlorine bond.

The most prominent feature in the FT-IR spectrum is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-to-strong band in the 2230-2210 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹. Carbon-carbon stretching vibrations within the aromatic rings generally produce a series of bands in the 1600-1400 cm⁻¹ range. vscht.cz The presence of the chlorine substituent is indicated by a strong C-Cl stretching band, typically found in the 1090-830 cm⁻¹ region, although its exact position can be influenced by the substitution pattern on the phenyl ring. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the benzene (B151609) rings and are expected in the 900-675 cm⁻¹ region. libretexts.org

In studies of analogous compounds, such as substituted chalcones and isoquinolines containing the 4-chlorophenyl moiety, characteristic bands are consistently observed. For instance, in (E)-3-(4-chlorophenyl)-1-(p-tolyl)prop-2-en-1-one, aromatic and C=C stretching vibrations were identified in the 1406–1603 cm⁻¹ range. rsc.org Similarly, for 3-(4-chlorophenyl)-N-phenylisoquinolin-1-amine, IR absorptions were noted for aromatic C-H stretching (3042 cm⁻¹) and C-Cl stretching (1080 cm⁻¹). beilstein-journals.org

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Moieties

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2230-2210 | Sharp, Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-Cl Stretch | 1090-830 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the biphenyl (B1667301) system and the nitrile group are particularly Raman active.

The C≡N stretching vibration also appears in the FT-Raman spectrum, often with significant intensity. The aromatic ring stretching vibrations, especially the "ring breathing" modes around 1000 cm⁻¹, are typically strong and characteristic. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net Studies on related molecules like 3-chloro-4-fluoro benzonitrile (B105546) have utilized FT-Raman to identify key vibrational modes, confirming the assignments made with FT-IR. researchgate.net In a comprehensive study of a complex thiazole-pyrazole benzonitrile derivative containing a 4-chlorophenyl group, both experimental and theoretical FT-Raman analyses were crucial for assigning vibrational modes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The spectrum would consist of signals from eight distinct aromatic protons. The protons on the 4-chlorophenyl ring would likely appear as a pair of doublets (an AA'BB' system) due to the symmetry of that ring. The four protons on the benzonitrile ring, being in a meta-substituted pattern, would produce a more complex multiplet pattern.

For comparison, spectral data for the related compound 2-(2-(4-chlorophenyl)-2-oxoethyl)benzonitrile shows aromatic protons in the range of δ 7.36 - 8.00 ppm. beilstein-journals.orgbeilstein-archives.org In another analogue, 3-(4-chlorophenyl)-N-phenylisoquinolin-1-amine, the aromatic protons resonate between δ 7.27 and 8.92 ppm. beilstein-journals.org

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (benzonitrile ring) | 7.4 - 7.9 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, thirteen distinct signals are expected (unless there is accidental overlap). The carbon atom of the nitrile group (C≡N) is typically found downfield, around δ 118-120 ppm. The quaternary carbons (C-1, C-3, C-1', C-4') will show distinct chemical shifts, with the carbon attached to the chlorine atom (C-4') appearing around δ 135-139 ppm and the carbon attached to the nitrile group (C-1) appearing around δ 110-114 ppm. The remaining aromatic carbons will resonate in the typical range of δ 125-140 ppm.

In the analogue (E)-3-(4-chlorophenyl)-1-(p-tolyl)prop-2-en-1-one, the carbons of the chlorophenyl ring resonate at δ 129.2, 129.5, 133.1, and 136.3 ppm. rsc.org Similarly, for 4-(((4-chlorophenyl)thio)methyl)benzonitrile, aromatic carbons are observed between δ 128.22 and 142.03 ppm. rsc.org

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C≡N | 118-120 |

| C-Cl | 135-139 |

| Quaternary Aromatic Carbons | 138-145 |

| Tertiary Aromatic Carbons (CH) | 125-135 |

X-ray Diffraction Analysis

The most significant structural parameter in biphenyl systems is the dihedral angle between the two aromatic rings. Due to steric hindrance between the ortho-hydrogens, biphenyl itself is not planar in the gas phase. In the solid state, packing forces can influence this angle. For analogues like 3-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-2,4-dimethylbenzonitrile, the dihedral angles between the substituted phenyl rings are reported to be significant, in the range of 44-86°. nih.gov In other biphenyl systems, these angles can vary widely. It is expected that this compound would also adopt a non-planar conformation.

The crystal packing would likely be stabilized by a combination of weak intermolecular interactions, such as C-H···N hydrogen bonds involving the nitrile group and π-π stacking interactions between the aromatic rings of adjacent molecules. Analysis of related structures, like (E)-1-(2,3-dihydrobenzo[b] nih.goviucr.orgdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, confirms the importance of C-H···O and π-π stacking in defining the crystal lattice. iucr.org

Table 4: Predicted Molecular Geometry Parameters for this compound from Analogues

| Structural Feature | Expected Value | Reference Analogue Feature |

|---|---|---|

| C-C Bond Length (in rings) | ~1.39 Å | Standard aromatic C-C bond |

| C-C Bond Length (inter-ring) | ~1.49 Å | Standard sp²-sp² C-C bond |

| C-Cl Bond Length | ~1.74 Å | Typical aryl-Cl bond |

| C≡N Bond Length | ~1.15 Å | Standard nitrile bond |

Single Crystal X-ray Diffraction for Molecular Geometry

In the solid state, the biphenyl core of these compounds typically adopts a non-planar conformation. Crystal structure analyses of various dichlorobiphenyl derivatives and related structures reveal a significant conformational flexibility, with observed dihedral angles between the phenyl rings varying widely. For example, in one analogue, 3-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-2,4-dimethylbenzonitrile, the two chloro-substituted phenyl rings are oriented at a dihedral angle of 49.48 (17)° with respect to each other. nih.gov In another related chalcone (B49325) structure, (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)prop-2-en-1-one, the dihedral angle between the chlorophenyl and the adjacent benzene ring system is much smaller, at 8.31 (9)°. iucr.orgnih.gov This variation highlights how different substituents and crystal packing forces can influence the molecular shape.

Crystallographic data for a representative analogue, 2-amino-4-chlorobenzonitrile (B1265954), which shares key functional groups, shows a triclinic crystal system with the space group P-1. analis.com.my The bond length of the nitrile group (C≡N) was found to be 1.146(4) Å, which is shorter than the typical theoretical value, suggesting conjugation with the aromatic ring. analis.com.my

Table 1: Selected Crystallographic Data for Analogues of this compound

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |

| 3-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-2,4-dimethylbenzonitrile | Monoclinic | P2₁/c | 49.48 (17) (between the two chlorophenyl rings) | nih.gov |

| (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)prop-2-en-1-one | Orthorhombic | Pna2₁ | 8.31 (9) (between the chlorophenyl and dihydrobenzodioxine rings) | iucr.orgnih.gov |

| (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone | Orthorhombic | P2₁2₁2₁ | 13.4 (2) (between the isoxazole (B147169) ring and the p-chlorophenyl group) | researchgate.netiucr.org |

| 2-amino-4-chlorobenzonitrile | Triclinic | P-1 | Not applicable (single aromatic ring) | analis.com.my |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within the crystal lattice is governed by a network of non-covalent intermolecular interactions. mdpi.com In analogues of this compound, these interactions include weak hydrogen bonds, π-π stacking, and halogen bonds.

Weak C-H···N and C-H···O hydrogen bonds are commonly observed, linking molecules into larger supramolecular assemblies. nih.goviucr.org For instance, in the crystal structure of 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-2,4-dimethylbenzonitrile, molecules are connected via C—H···O and C—H···N interactions. nih.gov Similarly, the packing of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone features C—H···N and C—H···O interactions that build up chains and layers, forming a three-dimensional network. iucr.org

π-π stacking interactions between the aromatic rings of adjacent molecules are also a significant feature, with interplanar distances typically in the range of 3.37 to 3.50 Å. In some structures, these interactions are described as face-to-face π–π stacking, with centroid–centroid distances around 3.9 Å. iucr.org Interactions involving the chlorine substituent, such as C-Cl···H hydrogen bonding and C-Cl···π halogen bonding, also play a role in stabilizing the crystal packing. mdpi.com

Surface and Topological Analysis

Computational methods such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis provide quantitative and qualitative insights into the intermolecular interactions identified by X-ray diffraction.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. nih.gov The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Analogues

| Interaction Type | Contribution in (E)-4-{[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]diazenyl}benzonitrile (%) iucr.org | Contribution in a pyrene-based analogue (%) iucr.org |

| H···H | 21.4 | 56.4 |

| Cl···H / H···Cl | 22.8 | Not Applicable |

| N···H / H···N | 16.1 | Not Applicable |

| C···H / H···C | 14.7 | 16.6 |

| C···C | 9.1 | 15.8 |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions (NCIs) in real space. nih.gov It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. researchgate.net This generates 3D isosurfaces where different types of interactions are color-coded:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Strong, repulsive interactions (e.g., steric clashes in ring centers). researchgate.net

For molecules in this class, RDG analysis can identify the specific locations of van der Waals forces between phenyl rings and weaker hydrogen bonds involving the nitrile nitrogen and chlorine atoms. researchgate.netdntb.gov.ua The scatter plots provide quantitative information on the strength of these interactions, complementing the visual data from the isosurfaces. nih.gov

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. sphinxsai.com For aromatic compounds like this compound and its analogues, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* transitions. analis.com.my

The π → π* transitions, which are generally high-intensity, occur within the aromatic rings. The n → π* transitions are lower in intensity and involve the non-bonding electrons on the nitrogen atom of the nitrile group (C≡N) and the chlorine atom. analis.com.my Studies on 2-amino-4-chlorobenzonitrile confirmed the presence of both π → π* and n → π* absorption peaks. analis.com.my The exact position of the maximum absorbance (λmax) can be influenced by the solvent and the specific substitution pattern on the aromatic rings. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate theoretical electronic spectra, which often show good agreement with experimental results and help in assigning the observed electronic transitions. researchgate.net

Computational Analysis of this compound Remains Largely Undocumented in Public Research

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical investigations focused solely on the chemical compound this compound. While extensive computational studies, particularly those employing Density Functional Theory (DFT), have been conducted on structurally related molecules such as other benzonitrile derivatives, chalcones, and various substituted biphenyl systems, a dedicated analysis for this compound with published data on its specific structural, vibrational, and electronic properties is not publicly available.

Computational chemistry is a powerful tool for predicting molecular properties. For compounds similar to this compound, researchers commonly use DFT methods, such as B3LYP, paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), to perform these analyses. nih.govnih.govicm.edu.plmdpi.comnih.goviucr.orgresearchgate.net These studies typically provide detailed insights into the molecule's characteristics.

For instance, research on related compounds like 3-chloro-4-fluoro benzonitrile, various chalcones containing a 4-chlorophenyl group, and other substituted benzonitriles has explored their optimized geometries, vibrational frequencies, and electronic structures. nih.govnih.govresearchgate.netiucr.org These investigations often include Frontier Molecular Orbital (FMO) analysis to determine the HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) mapping to identify reactive sites, and Natural Bond Orbital (NBO) analysis to understand intramolecular charge transfer and stability. nih.govicm.edu.plmdpi.comresearchgate.net

However, without a specific study on this compound, the precise data for its optimized structural parameters (bond lengths and angles), its unique vibrational modes, HOMO-LUMO energies, MEP map, and NBO-derived hyperconjugative interactions remain uncharacterized in the scientific literature. The synthesis and crystal structure of related molecules have been reported, sometimes supplemented with DFT calculations to validate experimental findings, but this compound has not been the subject of such a detailed, publicly accessible report. nih.govmdpi.comnih.govconnectedpapers.com

Therefore, the specific computational and theoretical data required to populate the detailed outline for this compound is not available in the reviewed sources.

Computational Chemistry and Theoretical Investigations of 3 4 Chlorophenyl Benzonitrile

Electronic Structure Analysis

Mulliken Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the constituent atoms of a molecule. scirp.org These charge calculations are significant as the distribution of charge within a molecule influences its electrostatic potential, dipole moment, and vibrational spectra. scirp.orgsphinxsai.com The calculation of Mulliken atomic charges helps in understanding the electronegativity and charge distribution across the molecular structure. researchgate.net

For 3-(4-Chlorophenyl)benzonitrile, the charge distribution is heavily influenced by the presence of electronegative atoms—the nitrogen of the nitrile group and the chlorine atom on the phenyl ring. In computational studies of similar molecules, it is consistently observed that hydrogen atoms possess a net positive charge. researchgate.netresearchgate.net The nitrogen atom of the benzonitrile (B105546) group is expected to carry a significant negative charge due to its electron-withdrawing nature, which in turn imparts a positive charge on the adjacent carbon atom (C≡N). sphinxsai.com Similarly, the chlorine atom will exhibit a negative charge, drawing electron density from the carbon atom to which it is attached. Consequently, the carbon atoms bonded to the nitrogen and chlorine atoms are expected to be electropositive. sphinxsai.comresearchgate.net

Table 1: Expected Mulliken Atomic Charge Distribution in this compound

| Atom/Group | Expected Charge | Rationale |

| Chlorine (Cl) | Negative (-) | High electronegativity draws electron density. |

| Nitrogen (N) | Negative (-) | The electron-withdrawing nature of the nitrile group. sphinxsai.com |

| Hydrogen (H) | Positive (+) | Generally lower electronegativity compared to carbon. researchgate.netresearchgate.net |

| Carbon (in C-Cl) | Positive (+) | Electron density is pulled away by the chlorine atom. researchgate.net |

| Carbon (in C≡N) | Positive (+) | Electron density is pulled away by the nitrogen atom. sphinxsai.com |

| Phenyl Rings | Varied | Carbons will have small positive or negative charges depending on their position relative to the substituents. |

Chemical Reactivity Descriptors

Conceptual DFT Indices (e.g., Chemical Hardness, Electronic Chemical Potential, Electrophilicity, Nucleophilicity)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical species through various descriptors. mdpi.comresearchgate.net These indices, such as chemical potential, hardness, electrophilicity, and nucleophilicity, are derived from the way the energy of a system changes with a change in the number of electrons. mdpi.com They have become a powerful tool for the semi-quantitative study of organic reactivity. mdpi.comluisrdomingo.com

Electronic Chemical Potential (μ) : This index measures the tendency of electrons to escape from a system. It is the negative of electronegativity. mdpi.com A higher (less negative) chemical potential suggests a better nucleophile, while a lower (more negative) value indicates a better electrophile.

Chemical Hardness (η) : Hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is related to the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org

Global Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. mdpi.com Species with high electrophilicity values are considered strong electrophiles.

Nucleophilicity Index (N) : This index measures the electron-donating capability of a molecule. mdpi.com An approximate expression for a local nucleophilicity index can also be proposed to identify specific nucleophilic sites within a molecule. acs.org

In a study of the related compound 4-chlorobenzonitrile (B146240) oxide (CBNO), DFT calculations were used to determine its reactivity indices. The results provided valuable insight into its chemical behavior in cycloaddition reactions.

Table 2: Conceptual DFT Indices for the Related Compound 4-Chlorobenzonitrile Oxide (CBNO)

| Index | Value (eV) | Classification/Interpretation |

| Electronic Chemical Potential (μ) | -4.03 | Indicates a strong tendency to accept electrons. |

| Global Electrophilicity (ω) | 1.68 | Classified as a strong electrophile. |

| Nucleophilicity (N) | Not specified | The electrophilicity index suggests it is primarily an electron acceptor. |

| Chemical Hardness (η) | Not specified | Related to the HOMO-LUMO energy gap. |

Data sourced from a study on 4-chlorobenzonitrile oxide (CBNO) at the MPWB1K/6-311G(d,p) computational level.

Fukui Functions for Reactive Site Identification

Fukui functions (FF) are local reactivity descriptors derived from DFT that indicate which atoms within a molecule are most susceptible to a specific type of attack. faccts.deresearchgate.net They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net This allows for the identification of the most probable sites for electrophilic and nucleophilic attack. mdpi.com

There are three main types of Fukui functions:

f k + : Predicts the site for a nucleophilic attack (where an electron is added).

f k - : Predicts the site for an electrophilic attack (where an electron is removed).

f k 0 : Predicts the site for a radical attack. faccts.de

In the analysis of a molecule like this compound, the Fukui functions would highlight specific atoms as reactive centers. For instance, in a study on related nitrile imines, the nucleophilic Fukui function (f k -) indicated that nucleophilicity was primarily concentrated at the C3 carbon and the terminal N1 nitrogen atom. mdpi.com For this compound, one would expect the analysis to reveal the nitrogen atom of the nitrile group as a primary nucleophilic site. The electrophilic Fukui function (f k +) would likely identify the carbon atoms of the phenyl rings, particularly those influenced by the electron-withdrawing substituents, as the most electrophilic centers. researchgate.netmdpi.com This information is critical for understanding and predicting the regioselectivity of its reactions. mdpi.com

Advanced Computational Methods

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method that extends ground-state DFT to study excited-state properties and electronic transitions. mpg.dechemrxiv.org It is widely used to calculate absorption spectra (like UV-Vis) by determining the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net The method is favored for its balance of computational cost and accuracy, particularly for medium-sized organic molecules. chemrxiv.orgresearchgate.net

For this compound, a TD-DFT calculation would predict the wavelengths at which the molecule absorbs light, corresponding to the promotion of an electron from an occupied molecular orbital to an unoccupied one. The most significant of these is typically the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Studies on structurally similar compounds, such as other chalcones and quinoline (B57606) derivatives containing a chlorophenyl group, have successfully used TD-DFT to analyze their electronic properties and absorption spectra. researchgate.netresearchgate.net These calculations provide insights into the nature of the electronic transitions, for example, identifying them as π → π* or n → π* transitions, which characterize the molecule's photophysical behavior.

Table 3: Representative TD-DFT Data for Electronic Transitions

| Transition | Wavelength (λ) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | ~320 | > 0.5 | HOMO → LUMO (π → π) |

| S0 → S2 | ~280 | > 0.2 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~250 | < 0.1 | HOMO → LUMO+1 (n → π*) |

This table represents hypothetical data for this compound, based on typical results for similar aromatic compounds studied with TD-DFT. researchgate.netresearchgate.net

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of organic reactions by analyzing the changes in electron density along the reaction pathway. luisrdomingo.combibliotekanauki.pl Proposed by Domingo, MEDT emphasizes the crucial role of the global electron density transfer (GEDT) in determining the feasibility and rate of polar reactions. luisrdomingo.com This approach has been successfully applied to understand the chemo-, regio-, and stereoselectivity of various cycloaddition reactions. bibliotekanauki.pl

A MEDT study on the [3+2] cycloaddition (32CA) reaction of the closely related 4-chlorobenzonitrile oxide (CBNO) provides a clear example of the insights this theory offers. researchgate.net The investigation revealed that the reaction is of a zwitterionic type (zw-type) and proceeds through a non-concerted, two-stage, one-step mechanism. researchgate.net The analysis of the global electron density transfer at the transition state indicated a polar character for the reaction. Furthermore, MEDT analysis can explain the influence of solvents and substituents on the reaction's energy profile and outcome. bibliotekanauki.pl For this compound, an MEDT analysis could similarly elucidate the mechanisms of its potential reactions, predicting whether they are polar or non-polar and identifying the factors that control their kinetics and thermodynamics.

Non-Covalent Interaction (NCI) Analysis

A Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand the weak interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, are crucial in determining the three-dimensional structure, crystal packing, and biological activity of a compound. An NCI analysis of this compound would identify the regions of attractive and repulsive forces, highlighting the roles of the chlorine atom, the nitrile group, and the phenyl rings in its supramolecular assembly.

Despite the utility of this analysis, specific research detailing the NCI plots and associated interaction energies for this compound could not be located. Such an analysis would typically involve calculating the electron density and its derivatives to identify regions of non-covalent interactions, which are then color-mapped to indicate their nature and strength.

Solvent Effects on Electronic Properties (e.g., IEFPCM model)

The electronic properties of a molecule, such as its dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO), can be significantly influenced by its environment. The IEFPCM model is a widely used computational tool to simulate the effect of a solvent on a solute molecule. By representing the solvent as a polarizable continuum, the model can predict how the electronic structure of this compound would change in different solvent environments, from nonpolar to polar.

This information is critical for understanding the compound's solubility, its UV-Vis absorption spectrum (solvatochromism), and its reactivity in solution. However, detailed studies applying the IEFPCM model to this compound to generate data on its solvent-dependent electronic properties are not present in the available literature. Such a study would typically present data on how key electronic parameters vary with the dielectric constant of the solvent.

Reactivity and Mechanistic Investigations of 3 4 Chlorophenyl Benzonitrile Derivatives

Reaction Pathway Elucidation

The elucidation of reaction pathways is fundamental to understanding and manipulating the chemical behavior of 3-(4-Chlorophenyl)benzonitrile derivatives. This involves detailed studies of how these molecules engage in various reactions, the intermediates formed, and the final products obtained.

The nitrile group in this compound is an active participant in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions provide an efficient route to synthesizing five-membered heterocyclic rings, which are significant structural motifs in medicinal chemistry.

One prominent example is the reaction with nitrile oxides. The [3+2] cycloaddition of aryl-substituted nitrile N-oxides with dipolarophiles leads to the formation of isoxazoline (B3343090) rings. mdpi.com In a specific study, the reaction of a nitrile oxide with (E)-3,3,3-tribromo-1-nitroprop-1-ene yielded (4RS,5RS)-3-(4-chlorophenyl)-4-nitro-5-tribromomethyl-2-isoxazoline, demonstrating the utility of the chlorophenyl-substituted nitrile oxide in constructing complex heterocyclic systems. mdpi.com The regioselectivity of these cycloadditions is often explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile dictates the orientation of the addition. mdpi.com

Another significant [3+2] cycloaddition involves the reaction of the nitrile functionality with azides to form tetrazoles. For instance, the cobalt(II)-catalyzed reaction of 4-chlorobenzonitrile (B146240) with sodium azide (B81097) efficiently produces 5-(4-Chlorophenyl)-1H-tetrazole. nih.gov Mechanistic investigations of this transformation point to the formation of an intermediate cobalt(II) diazido species which then undergoes cycloaddition with the organonitrile. nih.govacs.org

Combined experimental and theoretical studies on the reaction of β-isoxazolyl enamines with 4-chlorobenzonitrile oxide have provided deep mechanistic insights. beilstein-journals.org The reaction proceeds in a regio- and stereospecific manner, leading to trans-isomers as the exclusive products. beilstein-journals.org This stereoselectivity is attributed to the higher stability of the E-enamine reactant, while the regioselectivity is governed by the energetics of the transition state. beilstein-journals.org

| Reactants | Reaction Type | Product | Key Findings | Reference |

|---|---|---|---|---|

| 4-Chlorobenzonitrile Oxide + (E)-3,3,3-tribromo-1-nitroprop-1-ene | [3+2] Cycloaddition | (4RS,5RS)-3-(4-chlorophenyl)-4-nitro-5-tribromomethyl-2-isoxazoline | Demonstrates synthesis of complex isoxazolines. | mdpi.com |

| 4-Chlorobenzonitrile + Sodium Azide | [3+2] Cycloaddition (Co(II) catalyzed) | 5-(4-Chlorophenyl)-1H-tetrazole | Efficient synthesis of tetrazoles via a metal-catalyzed pathway. | nih.gov |

| 4-Chlorobenzonitrile Oxide + β-Azolyl Enamines | [3+2] Cycloaddition | trans-4-Aryl(heteroaryl)isoxazolines | Reaction is regio- and stereospecific, forming only trans isomers. | beilstein-journals.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the functional groups present in this compound—specifically the aryl chloride—are amenable to such transformations. The Suzuki-Miyaura and Hiyama couplings are notable examples.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. libretexts.org The C-Cl bond in the 4-chlorophenyl moiety of the molecule can participate in this reaction. The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of aryl bromides or iodides, often requiring more active catalysts or harsher reaction conditions. nih.gov However, the development of advanced catalyst systems, such as those using bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has enabled the efficient coupling of aryl chlorides. researchgate.net For example, studies on the Suzuki-Miyaura coupling of 2-aryl-4-chloro-3-iodoquinolines have shown that the more reactive C-I bond is substituted first, followed by the C-Cl bond under more forcing conditions. nih.gov This selectivity highlights the potential for sequential functionalization. A simple procedure for synthesizing 3,3-diaryl-substituted acrylonitriles involves a Suzuki-Miyaura coupling between arylboronic acids and 3-chloro-3-arylacrylonitriles, showcasing the reaction's utility in building complex nitrile-containing structures. researchgate.net

The Hiyama coupling utilizes an organosilane as the coupling partner with an organic halide. organic-chemistry.org A crucial step in the mechanism is the activation of the relatively inert Si-C bond, typically achieved with a fluoride (B91410) source (like TBAF) or a base, which generates a hypervalent, more reactive pentacoordinate silicon species. organic-chemistry.org Similar to the Suzuki reaction, Pd-NHC complexes have been shown to be effective catalysts for the Hiyama coupling of aryl chlorides with aryltrialkoxysilanes. mdpi.com While there are fewer specific examples involving this compound itself, the principles derived from studies on similar aryl chlorides are directly applicable. Computational studies comparing the mechanisms of Hiyama and Suzuki-Miyaura reactions for the formation of related biaryl compounds suggest that Pd-NHC type complexes provide favorable reaction pathways. researchgate.net

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and energy profiles. This information is crucial for understanding reaction mechanisms at a molecular level, optimizing reaction conditions, and predicting reactivity.

For the [3+2] cycloaddition reactions discussed previously, kinetic investigations have revealed second-order rate laws, consistent with a bimolecular reaction between the dipole and the dipolarophile. nih.gov In the cycloaddition of azides to nitroolefins, DFT calculations and kinetic studies confirmed that the initial cycloaddition is the rate-limiting step. nih.gov

In the context of nucleophilic substitution reactions, kinetic studies on related compounds like 3-chlorophenyl 4-nitrophenyl thionocarbonates reacting with amines have shown that the rate-determining step is the initial formation of a zwitterionic tetrahedral intermediate (the k1 step). nih.gov The rate of this step is influenced by the electronic nature of the substituents on the phenyl rings. nih.gov The electron-withdrawing effect of the chlorine atom in the 3-position (analogous to the substitution in the target molecule) influences the reaction rate. nih.gov

The rate equation for a reaction is derived from the composition of the transition state of the rate-determining step. studymind.co.uk Therefore, by experimentally determining the reaction order with respect to each reactant, one can deduce which species are involved in the slowest step of the mechanism.

The energy profile of a reaction is characterized by its activation parameters: the Gibbs free energy of activation (ΔG‡), the enthalpy of activation (ΔH‡), and the entropy of activation (ΔS‡). These parameters are determined by studying the temperature dependence of the reaction rate and provide insight into the structure and nature of the transition state. acs.orgtue.nl

Computational studies, such as Density Functional Theory (DFT), are powerful tools for mapping reaction pathways and calculating the energies of transition states and intermediates. tue.nl For the [3+2] cycloaddition of 4-chlorobenzonitrile oxide with β-aminocinnamonitrile, a molecular electron density theory (MEDT) study calculated the activation enthalpy to be 11.8 kcal/mol in the gas phase, 14.2 kcal/mol in benzene (B151609), and 16.6 kcal/mol in methanol. researchgate.net The increase in activation energy with solvent polarity provides clues about the charge distribution in the transition state.

A negative entropy of activation (ΔS‡) is indicative of a more ordered transition state compared to the reactants, which is typical for associative or cyclization processes. acs.orgtue.nl For example, the activation of nitriles by a cobalt-hydroperoxo complex showed a ΔS‡ of -22 cal mol⁻¹ K⁻¹, supporting a highly ordered, cyclic transition state. acs.org Similarly, thermodynamic calculations for the cycloaddition of 4-chlorobenzonitrile oxide with an enamine located a concerted, though highly asynchronous, transition state. beilstein-journals.org The analysis revealed that the transition state leading to the experimentally observed product was significantly more stable (by 8.9 kcal/mol) than the alternative regioisomeric transition state, explaining the high selectivity of the reaction. beilstein-journals.org

| Reaction | Parameter | Value | Solvent/Phase | Significance | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition of 4-Chlorobenzonitrile Oxide and β-Aminocinnamonitrile | ΔH‡ | 11.8 kcal/mol | Gas Phase | Activation energy increases with solvent polarity. | researchgate.net |

| 14.2 kcal/mol | Benzene | ||||

| 16.6 kcal/mol | Methanol | ||||

| Nitrile Activation by a Cobalt(III)-Hydroperoxo Intermediate | ΔH‡ | 13 kcal/mol | Not Specified | Negative ΔS‡ indicates a highly ordered transition state. | acs.org |

| ΔS‡ | -22 cal/mol·K | ||||

| [3+2] Cycloaddition of 4-Chlorobenzonitrile Oxide and β-Azolyl Enamine | ΔΔG‡ (Regioisomeric TS) | 8.9 kcal/mol | Not Specified | Large energy difference explains the observed high regioselectivity. | beilstein-journals.org |

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org Measuring the KIE is a sensitive probe for mechanism, as it can reveal whether a bond to the isotopically substituted atom is broken or formed in the rate-determining step. princeton.edu

A primary KIE is observed when the bond to the isotope is broken in the RDS. For C-H bond cleavage, the ratio of rates (kH/kD) is typically greater than 1, with a semi-classical maximum around 7 at room temperature. princeton.edu Values significantly larger than this can indicate quantum-mechanical tunneling. nih.gov For example, the hydroxylation of the methyl group of 4-CH₃-phenylalanine by an enzyme showed a KIE of 10, providing strong evidence for hydrogen tunneling during the C-H activation step. nih.gov

A secondary KIE occurs when the bond to the isotope is not broken but its environment changes during the RDS, for instance, due to a change in hybridization. wikipedia.org These effects are smaller, typically with kH/kD values between 0.7 and 1.5. wikipedia.org

Influence of Substituents on Reactivity (e.g., Hammett Plots)

The reactivity of aromatic systems like this compound is significantly influenced by the electronic properties of substituents on the phenyl rings. These effects can be quantified using linear free-energy relationships, most notably the Hammett equation. wikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of a specific reaction to these electronic effects. wikipedia.org

Substituents are broadly classified based on their effect on the reactivity of the aromatic ring towards electrophiles. libretexts.org Activating groups increase the ring's reactivity compared to benzene, while deactivating groups decrease it. libretexts.org Furthermore, substituents direct incoming electrophiles to specific positions. Ortho- and para-directing groups steer substitution to the positions adjacent and opposite to them, respectively, whereas meta-directing groups favor the meta position. libretexts.orglibretexts.org The chloro and cyano groups present in this compound are both electron-withdrawing and generally deactivating towards electrophilic aromatic substitution. libretexts.org Halogens like chlorine are an exception as they are deactivating yet ortho-, para-directing. libretexts.org

The principles of Hammett analysis are widely applied to understand reaction mechanisms involving benzonitrile (B105546) derivatives. For instance, in the [3+2] cycloaddition reaction of various substituted benzonitriles with an azide to form tetrazoles, a Hammett plot can be constructed to correlate the reaction rates with the electronic nature of the substituents on the benzonitrile ring. researchgate.net

A positive ρ value in a Hammett plot signifies that the reaction is accelerated by electron-withdrawing groups and that a negative charge is building up in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating a buildup of positive charge in the transition state. A study on nitrile activation by cobalt(III)–hydroperoxo intermediates reported a positive ρ value of 3.2, demonstrating that the reaction rate is enhanced by electron-withdrawing substituents on the nitrile. acs.org This supports a mechanism involving a rate-determining intramolecular nucleophilic attack on the nitrile carbon. acs.org Similarly, a Hammett analysis of the binding affinity of substituted anilines, which can be precursors to substituted benzonitriles, showed a small, negative ρ value (-0.47), suggesting a modest preference for electron-rich rings in the binding process. nih.gov

The table below summarizes the classification and directing effects of common substituents relevant to the study of benzonitrile derivatives.

| Substituent Group | Reactivity Effect | Directing Effect | Hammett Constant (σ_p) Example |

| -OH | Activating | Ortho, Para | -0.37 |

| -CH₃ | Activating | Ortho, Para | -0.17 |

| -Cl | Deactivating | Ortho, Para | +0.23 |

| -CN | Deactivating | Meta | +0.66 |

| -NO₂ | Deactivating | Meta | +0.78 |

This table presents generalized data for substituent effects in electrophilic aromatic substitution. libretexts.org

Recent research has also extended Hammett correlations to mechanochemical solid-state reactions, studying the formation of imines from substituted anilines, including 4-aminobenzonitrile. researchgate.netrsc.org This demonstrates the broad applicability of these principles in understanding reactivity across different reaction conditions. researchgate.net

Nitrile Activation Mechanisms

The cyano (nitrile) group of this compound is an inherently stable and somewhat inert functional group, but it can be activated to participate in a variety of chemical transformations. nih.gov Activation typically involves enhancing the electrophilicity of the nitrile carbon or its participation in cycloaddition reactions.

Coordination and Nucleophilic Attack: One primary mechanism of nitrile activation involves coordination to a metal center, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. A well-documented example is the palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids. nih.gov In this process, carbopalladation of the nitrile initiates a sequence of reactions, ultimately incorporating the nitrile's nitrogen atom into a quinazoline (B50416) ring system. nih.gov

Another pathway involves the intramolecular nucleophilic attack by a coordinated ligand. In a detailed study, a cobalt(III)–hydroperoxo complex was shown to react with nitriles to form a six-membered ring cobalt(III)–peroxyimidato complex. acs.org Kinetic studies, including a Hammett analysis and the absence of a kinetic isotope effect, supported a mechanism where the rate-determining step is the intramolecular nucleophilic attack of the hydroperoxo ligand on the nitrile carbon. acs.org

[3+2] Cycloaddition Reactions: A significant class of reactions for nitrile activation involves their conversion into more reactive 1,3-dipoles, such as nitrile oxides, which then readily undergo [3+2] cycloaddition (32CA) reactions. researchgate.net Nitrile oxides can be generated in situ from the oxidation of the corresponding aldoximes. researchgate.net These reactive intermediates can then react with various dipolarophiles, including alkenes, alkynes, and even other nitriles, to form five-membered heterocycles like isoxazolines, isoxazoles, and oxadiazoles. researchgate.neticm.edu.pl

For example, 4-chlorobenzonitrile N-oxide, an isomer of an oxidized derivative of the title compound, undergoes 32CA reactions with β-aminocinnamonitrile to selectively form 1,2,4-oxadiazoles. researchgate.net Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand the chemo- and regioselectivity of these reactions, characterizing them as zwitterionic-type (zw-type) processes. icm.edu.plresearchgate.net The reaction to form 3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl derivatives also proceeds via the cycloaddition of a nitrile oxide. beilstein-journals.org

The table below outlines key mechanisms for activating the nitrile group.

| Activation Strategy | Intermediate/Key Step | Resulting Product Class |

| Metal Catalysis | Carbopalladation of nitrile | Ketimines, Quinolines |

| Metal-Mediated Cyclization | Intramolecular nucleophilic attack by a coordinated ligand | Metallo-heterocycles |

| Oxidation to 1,3-Dipole | Formation of a Nitrile Oxide | Isoxazolines, Isoxazoles, Oxadiazoles |

| Reduction | Nucleophilic addition of hydride (e.g., from LiAlH₄) | Primary Amines |

| Hydrolysis | Nucleophilic attack by water/hydroxide (B78521) (acid or base-catalyzed) | Carboxylic Acids, Amides |

These mechanisms highlight the versatility of the nitrile group, enabling its transformation from a stable functional group into a key component for the synthesis of diverse and complex molecular architectures.

Exploration of Biological Activities and Medicinal Chemistry Applications of 3 4 Chlorophenyl Benzonitrile Scaffolds

Antimicrobial Activity

Derivatives of the 3-(4-chlorophenyl)benzonitrile scaffold have been investigated for their potential to combat microbial infections, showing efficacy against both bacteria and fungi.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Several studies have demonstrated the antibacterial properties of various compounds incorporating the this compound scaffold against a spectrum of Gram-positive and Gram-negative bacteria.

One such derivative, (2-(4-chlorophenylthio)ethoxy)-3-methoxy-5-(5-(3,4,5-trimethoxyphenyl)furan-2-yl)benzonitrile, displayed excellent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, as well as the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com Similarly, the related compound 2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxy-5-[6-(3,4,5-trimethoxyphenyl)-3-pyridazinyl]benzonitrile was evaluated against Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens. derpharmachemica.com

Another complex derivative, 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile (B105546), was tested for antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Research into indole-1,2,4 triazole conjugates revealed that compounds bearing a 4-chlorophenyl moiety exhibited good activity against Staphylococcus aureus. nih.gov Furthermore, [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium (B1175870) oxalates have also shown promise as antibacterial agents against both Gram-positive and Gram-negative strains. researchgate.net

The 3,5-dicyano pyridine-2-one derivative containing a 4-chlorophenyl group demonstrated broad and significant antibacterial activity. mdpi.comnih.gov

| Compound Class | Gram-Positive Strains Tested | Gram-Negative Strains Tested | Reference |

|---|---|---|---|

| Furan-benzonitrile derivative | Staphylococcus aureus, Bacillus cereus | Escherichia coli, Pseudomonas aeruginosa | derpharmachemica.com |

| Pyridazine-benzonitrile derivative | Staphylococcus aureus, Staphylococcus pyogenes | Escherichia coli, Pseudomonas aeruginosa | derpharmachemica.com |

| Thiazole-pyrazole-benzonitrile derivative | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | nih.gov |

| Indole-triazole conjugates | Staphylococcus aureus | Data not specified | nih.gov |

| Substituted ammonium oxalates | Effective | Effective | researchgate.net |

| Pyridine derivatives | Effective | Effective | mdpi.comnih.gov |

Antifungal Efficacy

The antifungal potential of this compound scaffolds has also been a subject of investigation, with various derivatives tested against pathogenic fungi.

The thiazole-pyrazole benzonitrile derivative, 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile, was evaluated for its activity against Candida albicans and Aspergillus niger. nih.gov In contrast, a study on [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates found no activity against C. albicans and A. niger. researchgate.net

A series of s-triazine derivatives featuring a 4-chlorophenyl group were assessed for antifungal activity against C. albicans and Cryptococcus neoformans. mdpi.com Additionally, hybrid molecules combining 1H-pyrazole and 2-oxazoline systems, such as 3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, have been explored for their inhibitory effects on various Candida species. mdpi.com

| Compound Class | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Thiazole-pyrazole-benzonitrile derivative | Candida albicans, Aspergillus niger | Activity evaluated | nih.gov |

| Substituted ammonium oxalates | Candida albicans, Aspergillus niger | No activity | researchgate.net |

| s-Triazine derivatives | Candida albicans, Cryptococcus neoformans | Activity evaluated | mdpi.com |

| Pyrazole-oxazoline hybrids | Candida species | Inhibitory effects observed | mdpi.com |

Anticancer and Cytotoxic Activity

The this compound scaffold is a prominent feature in many compounds designed for anticancer applications, demonstrating effects through cytotoxicity against cancer cell lines and by inhibiting key enzymes like aromatase.

In Vitro Cytotoxicity on Cancer Cell Lines

Derivatives of this compound have shown significant cytotoxic effects against a variety of human cancer cell lines in laboratory studies.

A novel letrozole (B1683767) analog, 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile, exhibited potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC₅₀ values of 27.1 ± 1.2 μg/ml and 14.5 ± 2.1 μg/ml, respectively. nih.gov Another compound, 4-((1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one, was identified as a highly active agent against MCF-7, T-47D, and MDA-MB-231 human breast cancer cell lines when compared to the standard drug etoposide. mcijournal.com

In the realm of glioma research, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized, with one compound in particular showing promising inhibitory properties against glioma cell growth. nih.gov Furthermore, 4-{1-[(4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile demonstrated a broad spectrum of antiproliferative activity against L929, HCT15, and Hep2 cancer cell lines. ekb.eg

| Compound Name/Class | Cancer Cell Lines Tested | Key Findings (IC₅₀ values) | Reference |

|---|---|---|---|

| 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile | MCF-7, MDA-MB-231, T47D | MCF-7: 27.1 ± 1.2 µg/mL; MDA-MB-231: 14.5 ± 2.1 µg/mL | nih.gov |

| Coumarin-triazole-oxadiazole hybrid | MCF-7, T-47D, MDA-MB-231 | Most active compound compared to etoposide | mcijournal.com |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Glioblastoma cells | Compound 4j showed promising growth inhibitory properties | nih.gov |

| Oxadiazole-benzimidazole derivative | L929, HCT15, Hep2 | Broad spectrum antiproliferative activity | ekb.eg |

Evaluation of Aromatase Inhibition

Aromatase, an enzyme crucial for estrogen biosynthesis, is a key target in the treatment of hormone-dependent breast cancer. Several compounds containing the this compound scaffold have been evaluated as aromatase inhibitors.

The letrozole analog 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile, despite showing antiproliferative effects, was not found to inhibit aromatase directly. nih.gov However, the design of nonsteroidal aromatase inhibitors often incorporates a triazole ring that coordinates with the heme iron of the enzyme. mdpi.com Following this strategy, a series of benzimidazole-triazolothiadiazine derivatives, including 3-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-6-(4-chlorophenyl)-7H- nih.govnih.govontosight.aitriazole[3,4-b] derpharmachemica.comnih.govontosight.ai thiadiazine, were synthesized and tested for their antiproliferative activities against the MCF-7 breast cancer cell line as potential aromatase inhibitors. mdpi.com

In a rat ovarian microsome assay, the related compound α,α-bis(4-chlorophenyl)-3-pyridinemethanol demonstrated aromatase inhibition with an EC₅₀ of 0.084 μM. google.com

| Compound Name | Assay System | Key Findings (EC₅₀) | Reference |

|---|---|---|---|

| α,α-bis(4-chlorophenyl)-3-pyridinemethanol | Rat Ovarian Microsome Assay | 0.084 µM | google.com |

| 3-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-6-(4-chlorophenyl)-7H- nih.govnih.govontosight.aitriazole[3,4-b] derpharmachemica.comnih.govontosight.ai thiadiazine | MCF-7 cell line | Evaluated for anti-proliferative activity | mdpi.com |

Neuropharmacological Applications

The structural features of the this compound scaffold make it a candidate for targeting receptors and enzymes in the central nervous system (CNS).

Research has led to the discovery of 3-((4-(4-Chlorophenyl)-7-Fluoroquinoline-3-Yl)sulfonyl)benzonitrile, a novel negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which has potential for treating psychiatric indications. nih.gov Another compound, 3-((4-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, is hypothesized to act as a modulator of serotonin (B10506) and dopamine (B1211576) receptors, suggesting potential applications in mood and cognitive disorders. evitachem.com

Furthermore, compounds such as 1-(3-Chlorophenyl)-4-[1-(4-cyanobenzyl)-5-imidazolylmethyl]-2-piperazinone have been identified for their potential in treating synucleinopathies, a group of neurodegenerative diseases. google.com Other related structures, like 3-(4-chlorophenyl)butanoic acid, have been noted for their action as GABA receptor agonists, which is relevant for treating conditions like essential tremor. nih.gov A tetrazole derivative, (S)-4-(5-{1-[2-(3-chlorophenyl)-2H-tetrazol-5-yl]ethoxy}-4-methyl-4H-1,2,4-triazole-3-yl)pyridine, has also been investigated for its potential use in treating nervous system disorders. google.com

Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs)

Negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) are a significant area of research for treating psychiatric conditions like anxiety and depression. nih.gov A notable compound derived from the this compound scaffold is 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile . This molecule was identified as a novel, non-acetylenic mGluR5 NAM, distinguishing it from many earlier clinical candidates that featured a central acetylenic linker. nih.gov

The discovery process began with a high-throughput screening that identified a sulfoquinoline derivative as a promising hit. nih.gov Subsequent optimization of this lead compound, focusing on the core structure and its aryl appendages through the creation of matrix libraries, led to the development of a series of potent and metabolically stable compounds. nih.gov The this compound moiety is a key part of this optimized structure, contributing to the high affinity and selectivity for the mGluR5 receptor. nih.gov These NAMs function by binding to an allosteric site on the receptor, a location distinct from the glutamate binding site, thereby inhibiting the receptor's response to glutamate. acs.orgnih.gov This mechanism offers a more nuanced modulation of the glutamatergic system, which is implicated in various central nervous system (CNS) disorders. nih.govresearchgate.net

Preclinical In Vivo Efficacy and Safety Studies

The promising in vitro profile of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile (designated as compound 25 in a key study) prompted extensive preclinical evaluation. nih.gov In in vivo animal models, this compound demonstrated high efficacy, showing potential for the treatment of psychiatric diseases. nih.gov The preclinical studies are critical for establishing the compound's potential therapeutic utility and safety before human trials.

Compound 25 was found to be active in various in vivo models, validating its potential as a treatment for conditions such as anxiety. nih.gov Furthermore, it exhibited a favorable safety and pharmacokinetic profile in these preclinical models, which is a critical hurdle in drug development. nih.gov The successful demonstration of both efficacy and safety in these studies was a key factor that allowed this novel, non-acetylenic mGluR5 NAM to be nominated as a clinical candidate and advance to first-in-man trials for psychiatric conditions. nih.gov

Antioxidant Properties

Derivatives of the this compound scaffold have also been explored for their antioxidant capabilities. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. One study investigated a series of novel 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives for their ability to scavenge free radicals.

The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Several of the synthesized triazole derivatives showed significant antioxidant and antiradical activity, in some cases exceeding that of well-known antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). The presence of the 4-chlorophenyl group was a core component of these tested molecules.

Below is a table summarizing the antioxidant and antiradical activities of selected derivatives from the study.

| Compound ID | Antioxidant Activity (%) | Antiradical Activity (%) |

| 3b | 70.1 | 91.3 |

| 3e | 73.2 | 92.5 |

| 3f | 74.5 | 93.8 |

| 3g | 71.3 | 94.1 |

| 4b | 74.1 | 92.1 |

| 4h | 75.2 | 94.7 |

| BHA | 63.7 | 89.6 |

| BHT | 67.8 | 90.1 |

Data sourced from a study on 1,2,4-triazole (B32235) derivatives. The compounds listed are derivatives of the core 3-(4-chlorophenyl) structure.

Molecular Docking and Binding Affinity Assessments

Molecular docking is a computational technique crucial for understanding how a ligand, such as a derivative of this compound, can bind to its protein target. nih.gov This method is instrumental in drug discovery, helping to predict the interaction between a small molecule and a protein at the atomic level. nih.gov

Ligand-Protein Interaction Analysis

In the context of mGluR5 NAMs like 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile , molecular docking has been used to elucidate the specific interactions within the allosteric binding pocket of the receptor. nih.govnih.gov This binding site is located within the seven-transmembrane (7TM) domain of the receptor. nih.govnih.gov

Analyses have revealed that the binding of these NAMs is stabilized by a combination of interactions. nih.gov Key amino acid residues within the mGluR5 binding pocket, such as Pro655, Tyr659, Trp945, and Phe948, play a crucial role. nih.gov The interactions often involve π–π stacking, where the aromatic rings of the ligand engage with aromatic residues of the protein, and hydrophobic contacts that are critical for stabilizing the ligand in the binding site. nih.gov For instance, computational models have been used to compare the binding modes of various mGluR5 modulators, identifying the specific contacts that determine whether a compound acts as a NAM or a Positive Allosteric Modulator (PAM). acs.org

Prediction of Binding Modes and Affinities

Molecular docking is not only used to identify key interactions but also to predict the most likely conformation, or "pose," of a ligand when bound to its target protein. nih.gov By evaluating numerous possible orientations, docking algorithms can rank them based on a scoring function, which estimates the binding affinity. nih.gov

For mGluR5 NAMs, docking studies have successfully predicted how these molecules, including those with the this compound scaffold, fit into the allosteric site. nih.govnih.gov These predictions are vital for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications to the scaffold lead to increased potency. For example, by performing molecular docking on a series of aryl benzamide (B126) derivatives, researchers were able to establish a 3D-QSAR model that correlated the structural features of the compounds with their biological activity. nih.gov These computational predictions of binding modes and affinities guide the rational design of new, more potent, and selective mGluR5 modulators. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies based on Docking

Detailed structure-activity relationship (SAR) studies based on molecular docking for the specific compound this compound are not extensively available in the public domain. Research in this area tends to focus on more complex derivatives that incorporate the this compound moiety as a core structural element.

For instance, computational and molecular docking analyses have been performed on various complex synthetic compounds that feature a 4-chlorophenyl group and a benzonitrile group as part of a larger molecular framework. These studies aim to understand the interactions between the ligand and the active site of a biological target, such as an enzyme or receptor. The nitrile group (-CN) in such structures is often investigated for its role in binding to active sites. Similarly, the 4-chlorophenyl group is a common feature in medicinal chemistry, where the chlorine atom can influence properties like lipophilicity and metabolic stability, potentially enhancing binding affinity and cellular penetration.

In broader studies of related structures, docking simulations are employed to predict the binding orientation and affinity of molecules to a target protein. For example, in research on complex heterocyclic compounds containing the 4-chlorophenyl moiety, docking analysis has been used to explore antimicrobial and potential inhibitory activities. nih.gov These analyses often reveal that specific substitutions on the phenyl or benzonitrile rings can significantly alter the biological activity, a key aspect of SAR. However, these findings are specific to the complex derivatives and cannot be directly extrapolated to the simpler this compound scaffold without dedicated studies.

Drug Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico prediction of drug likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. While specific, published ADME predictions for this compound are not readily found, we can analyze its structure to infer potential properties based on general principles and computational models.

Drug likeness is often evaluated using rules such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. The parameters include molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

ADME properties can be predicted using various computational models. These predictions provide insights into a compound's potential behavior in the body:

Absorption: Predicts how well the compound is absorbed from the gut into the bloodstream. Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are often calculated.

Distribution: Relates to how the compound spreads throughout the body's tissues and fluids. Key predicted parameters include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Concerns the chemical modification of the compound by enzymes. Predictions often focus on inhibition or substrate activity for Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism.

Excretion: Refers to the removal of the compound from the body.

Toxicity: Predictions can include potential for hERG (human Ether-à-go-go-Related Gene) inhibition, which can indicate cardiotoxicity, or AMES toxicity, an indicator of mutagenic potential.

For related but more complex molecules, such as certain 9-aminoacridone derivatives containing a 4-chlorophenyl group, in silico ADMET studies have been conducted. scirp.org These studies predict properties like intestinal absorption, BBB permeability, and interaction with P-glycoprotein and CYP enzymes. scirp.org Similarly, ADME predictions for other benzonitrile-containing compounds have been performed to assess their drug-like properties. arabjchem.org However, without a specific computational analysis of this compound, any discussion of its ADME profile remains speculative.

Below is a hypothetical table illustrating the types of data that would be generated from an in silico ADME prediction for this compound. Note: This data is illustrative and not based on published experimental or computational results for this specific compound.

Table 1: Illustrative Predicted ADME Properties for this compound

| Property Class | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight ( g/mol ) | 215.66 | Compliant with Lipinski's Rule (<500) |

| logP (Octanol/Water) | ~3.5-4.0 | Indicates high lipophilicity | |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5) | |

| Hydrogen Bond Acceptors | 1 (Nitrile) | Compliant with Lipinski's Rule (<10) | |

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | High | Likely to cross intestinal cell membranes | |

| Distribution | Blood-Brain Barrier (BBB) | BBB+ | May cross the blood-brain barrier |

| Plasma Protein Binding (%) | >90% | Likely to be highly bound to plasma proteins | |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of interaction with CYP2D6 pathway |

| CYP3A4 Inhibitor | Inhibitor | Potential for drug-drug interactions | |

| Toxicity | hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

Materials Science and Other Advanced Applications of 3 4 Chlorophenyl Benzonitrile Derivatives

Optoelectronic Materials Applications

Derivatives of 3-(4-chlorophenyl)benzonitrile are emerging as significant materials in the field of optoelectronics due to their unique electrical and optical properties. These organic semiconductors, often featuring a π-conjugated system, are of great interest for their potential in various applications. The inherent charge transfer characteristics of these molecules make them valuable components in the development of advanced electronic and photonic devices.

Organic Light Emitting Diodes (OLEDs)

Benzonitrile (B105546) derivatives are being explored for their use in organic light-emitting diodes (OLEDs). Donor-acceptor-donor' (D-A-D') structured fluorinated benzonitrile compounds, for instance, have demonstrated dual charge transfer thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. The solid-state photophysical properties of these materials, including their supramolecular packing, can be tuned through various preparation techniques like solvent exposure and thermal treatments, which in turn affects the emission characteristics of the fabricated OLED devices. This tunability opens the door for creating advanced OLEDs with stimuli-responsive and customizable emission profiles. The inclusion of a nitrogen heterocycle, such as in benzonitrile, can lower the LUMO and HOMO energy levels of a compound, making it an attractive feature for OLED applications.

Organic Thin Film Transistors (TFTs)

The unique properties of π-conjugated organic molecules, including acrylonitrile (B1666552) compounds, make them suitable for applications in organic thin-film transistors (TFTs). The fabrication of high-performance TFTs often relies on solution-processable organic semiconductors. Research into green solvents for processing these materials is underway to make the manufacturing of OTFTs more sustainable. Studies have shown that various organic semiconductors, including those with structures related to benzonitrile derivatives, can be processed with these greener solvents to produce TFTs with good film-forming morphologies and optimized charge carrier mobilities.

Organic Solar Cells and Photovoltaic Devices

Acrylonitrile compounds are being investigated for their potential in organic solar cells and other photovoltaic devices. The donor-acceptor architecture inherent in many of these molecules facilitates intramolecular charge transfer, a crucial process for the conversion of light into electricity. Thiophene-based materials, which can be part of the broader family of compounds related to this compound derivatives, have been utilized as organic sensitizers to enhance the performance and stability of solar cells.

Nonlinear Optical (NLO) Properties

Derivatives of this compound are part of a class of organic chromophores that exhibit significant nonlinear optical (NLO) responses. These A-π-D type molecules, characterized by an electron acceptor (A) and an electron donor (D) group connected by a π-electron system, can display large hyperpolarizability, a key NLO property. For practical applications, these NLO chromophores are often incorporated into a polymer matrix.

Theoretical and experimental studies on related chalcone (B49325) derivatives, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, have confirmed their potential for NLO applications. Quantum chemical calculations, including density functional theory (DFT), are employed to predict the polarizability and hyperpolarizability of these molecules. These calculations help in understanding the relationship between molecular structure and NLO properties, guiding the design of new materials with enhanced performance.

Table 1: Calculated NLO Properties of a Related Chalcone Derivative

| Property | Value | Unit |

| Excitation Energy | 3.8 | eV |

| Second Harmonic Generation (vs. Urea) | 56 | times higher |

| Third Harmonic Generation (vs. Urea) | 158 | times higher |

Data for 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a related chalcone derivative.

Optical Waveguide Applications

Certain polymers incorporating benzonitrile-containing structures have been investigated for their potential in optical waveguide applications. The optical properties of these materials, which can be influenced by the presence of the benzonitrile group, are a key consideration for their use in guiding and manipulating light.

Gas Separation Membrane Development (for related benzonitrile containing polymers)

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that have shown great promise for gas separation membranes due to their high permeability and selectivity. While direct research on this compound in this application is limited, studies on related benzonitrile-containing polymers highlight their potential.

Polyimides containing benzonitrile side groups have been synthesized and shown to possess excellent thermal stability, mechanical strength, and film-forming properties. These polymers are soluble in common organic solvents, allowing for the fabrication of membranes via solution casting. The resulting membranes have demonstrated good performance in separating gases such as O₂, H₂, CO₂, and CH₄.

Furthermore, thin-film composite hollow-fiber nanofiltration membranes have been prepared using a disulfonated poly(arylene ether sulfone) random copolymer containing benzonitrile groups. The presence of the highly polar benzonitrile groups is a key feature of the separation layer in these membranes. The development of these membranes involves careful selection of solvents and substrate materials to ensure the integrity and performance of the final product. The performance of these membranes is often evaluated based on their permeability to different gases and their selectivity for certain gas pairs.

Table 2: Properties of Benzonitrile-Containing Polyimide Films for Gas Separation

| Property | Value |

| Tensile Strength | Up to 115 MPa |

| Elongation at Break | Up to 13% |

| Water Absorption | 0.32–0.88% |

| Dielectric Constant (at 1 MHz) | 1.98–2.38 |

| Glass-Transition Temperature (Tg) | Up to 291 °C |

| 10% Weight Loss Temperature (T10) | Up to 420 °C |

Data from a study on polyimides with a N-benzonitrile side group.

Scaffold Development for Tissue Engineering Applications